molecular formula C10H16N4 B1438229 3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 1087792-50-4

3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No. B1438229
CAS RN: 1087792-50-4
M. Wt: 192.26 g/mol
InChI Key: PLXWEVMKYRZMMI-UHFFFAOYSA-N
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Description

“3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a chemical compound . It has been synthesized and studied for its potential applications .


Synthesis Analysis

This compound was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction with an overall yield of 39% . The final product was characterized by 1H NMR and ESI–MS/MS .


Molecular Structure Analysis

The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory . The results indicated a higher stability of the hydrazone tautomers .


Chemical Reactions Analysis

The synthesis process of this compound involves several chemical reactions including etherification, hydrazonation, cyclization, and reduction .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Structural Analysis The compound 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole was successfully synthesized through a multi-step process, demonstrating an overall yield of 39%. The synthesis involved etherification, hydrazonation, cyclization, and reduction. The molecular structure and stability of the synthesized compound and related derivatives were thoroughly analyzed using advanced techniques like 1H NMR, ESI-MS/MS, and DFT calculations at the B3LYP/6-311+G(d,p) level. These studies highlighted the higher stability of hydrazone tautomers in the analyzed compounds (Zhang et al., 2019).

Biological and Pharmacological Activities

Antimicrobial Activities Several studies have synthesized derivatives of the triazole family, including compounds structurally related to 3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, and evaluated their antimicrobial properties. New derivatives containing the piperidine or pyrrolidine ring have been found to exhibit strong antimicrobial activities. The structure-activity relationships of these compounds were studied, highlighting the antimicrobial potential of these derivatives (Krolenko et al., 2016).

Cytotoxic Activities Compounds structurally similar to 3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole were synthesized and evaluated for their cytotoxic activities. Novel series of chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole-6,7-diones, and other related compounds were characterized, and their biological activities were assessed. This study emphasizes the importance of nitrogen-containing heterocycles in drug design due to their diverse therapeutic values (Azab et al., 2017).

properties

IUPAC Name

3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-3-8(7-11-5-1)10-13-12-9-4-2-6-14(9)10/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXWEVMKYRZMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Reactant of Route 2
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Reactant of Route 3
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Reactant of Route 4
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Reactant of Route 5
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Reactant of Route 6
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

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